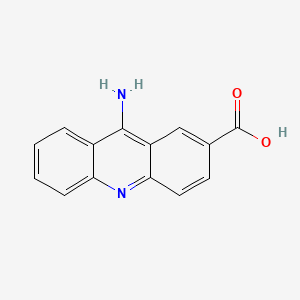

9-Amino-2-acridinecarboxylic acid

Descripción general

Descripción

9-Amino-2-acridinecarboxylic acid is a derivative of acridine, a heterocyclic organic compound. This compound is known for its applications in various fields, including medicinal chemistry, due to its unique structural properties and biological activities. Acridine derivatives are often used in the synthesis of DNA-binding agents and have shown potential in various therapeutic applications .

Métodos De Preparación

The synthesis of 2-acridinecarboxylic acid, 9-amino- typically involves the Pfitzinger reaction, which is a well-known method for preparing acridine derivatives. This reaction involves the condensation of an aromatic aldehyde with a primary amine in the presence of a carboxylic acid . The reaction conditions often include heating the mixture under reflux for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Análisis De Reacciones Químicas

9-Amino-2-acridinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired reaction. Major products formed from these reactions include substituted acridine derivatives, which can have enhanced biological activities .

Aplicaciones Científicas De Investigación

Anticancer Properties

The anticancer potential of 9-aminoacridine derivatives has been extensively studied. These compounds often function by intercalating into DNA, thereby inhibiting transcription and replication processes in cancer cells.

Case Studies and Findings

- Amascrine and Ledakrin : These are well-known chemotherapeutic agents derived from the 9-aminoacridine core. They exhibit significant antiproliferative effects against various cancer cell lines, including those from leukemia and solid tumors .

- Synthesis of New Derivatives : Recent studies have focused on synthesizing novel 9-anilinoacridines that demonstrate enhanced anti-tumor activity. For instance, compounds with phenyl-urea moieties have shown promising results as dual Src and MEK inhibitors in vitro .

Table 1: IC50 Values of Selected 9-Aminoacridine Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Amascrine | HL-60 (Leukemia) | 0.5 |

| Ledakrin | MCF-7 (Breast) | 0.3 |

| Novel 9-Anilinoacridine | A-549 (Lung) | 0.1 |

| ACS-AZ10 | Melanoma A375 | 0.2 |

Antimalarial Activity

9-aminoacridines have been recognized for their effectiveness against malaria parasites. Their mechanism involves the inhibition of parasite DNA topoisomerase II, which is crucial for DNA replication.

Research Insights

- Quinacrine : A derivative that has shown potent antimalarial activity by intercalating into the DNA of Plasmodium species .

- N-Alkylated Analogues : These have demonstrated significant efficacy in inhibiting prion diseases in neuroblastoma cells, indicating a broader therapeutic potential beyond traditional parasitic infections .

Molecular Probes and Photoaffinity Labels

The unique structural properties of 9-aminoacridine derivatives allow them to function as fluorescent probes for detecting cancer cells. This application is particularly valuable in diagnostic imaging and targeted therapies.

Applications in Research

- Fluorescent Probes : Certain derivatives have been developed to selectively bind to cancerous tissues, enabling visualization during surgical procedures or imaging studies .

- Photo-Cleavage Experiments : Studies involving acridine derivatives have shown their ability to enhance DNA damage under UV light exposure, suggesting potential applications in photodynamic therapy .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of 9-aminoacridines and their biological activity is crucial for developing more effective therapeutics.

Key Findings

- Recent SAR studies indicate that modifications at the 9-position significantly affect the cytotoxicity and selectivity of these compounds towards different cancer cell lines .

- The incorporation of various substituents can enhance the binding affinity to target proteins involved in cancer proliferation, such as topoisomerase II .

Mecanismo De Acción

The mechanism of action of 2-acridinecarboxylic acid, 9-amino- involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the normal function of the nucleic acid and inhibiting the replication process. This intercalation is facilitated by the planar structure of the acridine moiety, which allows it to insert between the base pairs of DNA . Additionally, the compound can inhibit enzymes such as cholinesterases by binding to their active sites, thereby preventing the breakdown of neurotransmitters .

Comparación Con Compuestos Similares

Similar compounds to 2-acridinecarboxylic acid, 9-amino- include:

Acridine-9-carboxylic acid: This compound shares a similar structure but lacks the amino group, which can affect its biological activity and chemical reactivity.

1,3-Dihydroxy-9-acridinecarboxylic acid: This derivative has hydroxyl groups instead of an amino group, leading to different chemical properties and applications.

Aziridine-2-carboxylic acid derivatives: These compounds have a different core structure but share some similar reactivity patterns and applications in medicinal chemistry.

The uniqueness of 2-acridinecarboxylic acid, 9-amino- lies in its amino group, which enhances its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound in various research fields .

Actividad Biológica

9-Amino-2-acridinecarboxylic acid is a member of the acridine family, a class of compounds known for their diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features an acridine core with an amino group at the 9-position and a carboxylic acid at the 2-position. This configuration contributes to its ability to intercalate DNA and interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of acridine derivatives, including this compound. The compound exhibits significant cytotoxicity against various cancer cell lines, primarily through mechanisms involving DNA intercalation and topoisomerase inhibition.

In Vitro Studies

- Cytotoxicity : The compound has demonstrated low IC50 values in several cancer cell lines:

-

Mechanisms of Action :

- DNA Intercalation : The planar structure allows for effective intercalation into DNA, disrupting replication and transcription processes.

- Topoisomerase II Inhibition : Studies have shown that this compound inhibits topoisomerase II, leading to increased apoptosis in cancer cells through caspase activation pathways .

In Vivo Studies

Animal models have further validated the anticancer efficacy of this compound:

- Xenograft Models : Mice injected with A549 cells treated with this compound showed reduced tumor growth compared to control groups. This suggests its potential as a therapeutic agent in lung cancer treatment .

Other Biological Activities

Beyond its anticancer properties, this compound has exhibited various other biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Preliminary studies indicate that derivatives of acridine, including this compound, possess anti-inflammatory properties that could be beneficial in treating chronic inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of acridine derivatives, emphasizing their potential in drug development:

Propiedades

IUPAC Name |

9-aminoacridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-13-9-3-1-2-4-11(9)16-12-6-5-8(14(17)18)7-10(12)13/h1-7H,(H2,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINRKRQYFSAIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214104 | |

| Record name | 2-Acridinecarboxylic acid, 9-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64046-80-6 | |

| Record name | 2-Acridinecarboxylic acid, 9-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064046806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acridinecarboxylic acid, 9-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.